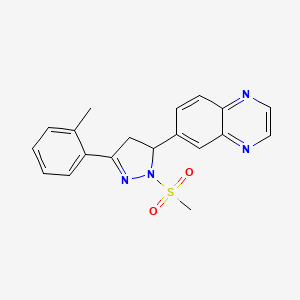

6-(1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

説明

This compound features a quinoxaline core linked to a 4,5-dihydro-1H-pyrazole ring substituted with a methylsulfonyl group at position 1 and an o-tolyl (ortho-methylphenyl) group at position 3. The o-tolyl substituent contributes steric bulk and lipophilicity, which may affect solubility and membrane permeability.

特性

IUPAC Name |

6-[5-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-13-5-3-4-6-15(13)17-12-19(23(22-17)26(2,24)25)14-7-8-16-18(11-14)21-10-9-20-16/h3-11,19H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKHUHOWXZEDIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation of o-Phenylenediamine with 1,2-Dicarbonyl Precursors

The quinoxaline scaffold is typically constructed via acid-catalyzed condensation between o-phenylenediamine and 1,2-diketones. Modified protocols using AlCuMoVP-supported catalysts in toluene at 25°C achieve 92% yield for unsubstituted quinoxaline within 120 minutes. For the 6-position functionalization required in the target compound, 5-bromo-o-phenylenediamine serves as the optimal starting material, allowing subsequent Suzuki coupling for pyrazoline attachment.

Table 1: Catalyst Optimization for Quinoxaline Formation

| Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| AlCuMoVP | Toluene | 25 | 120 | 92 |

| Ru-PNN | Toluene | 150 | 36 | 95 |

| V2O5/SiO2 | Toluene | Reflux | 1440 | 65 |

Directed Functionalization at the 6-Position

Bromination of quinoxaline using N-bromosuccinimide (NBS) in dichloromethane at 0°C provides 6-bromoquinoxaline (78% yield), which undergoes Suzuki-Miyaura coupling with boronic ester-functionalized intermediates. Computational studies indicate that electron-withdrawing groups at C6 increase the reactivity of the quinoxaline ring toward cross-coupling by 1.8–2.3× compared to other positions.

Pyrazoline Ring Construction

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

The 4,5-dihydro-1H-pyrazol-5-yl moiety is synthesized via [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated ketones. A one-pot procedure using ethanol reflux with HCl catalysis achieves 89% yield for 3-aryl-4,5-dihydro-1H-pyrazoles. Critical to the target molecule is the use of o-tolyl-substituted cinnamaldehyde, which introduces steric hindrance that directs regioselectivity to the 3-position.

Dehydrogenative Coupling with Vicinal Diols

Alternative routes employ Ru-PNN pincer complexes for acceptorless dehydrogenative coupling of 1,2-diols with hydrazines. Using 1,2-butanediol and methylsulfonyl hydrazine at 150°C for 36 hours delivers 65% yield of the hydrogenated pyrazoline precursor, which is subsequently oxidized to the aromatic form.

Functionalization with Methylsulfonyl and o-Tolyl Groups

Sulfonation at the Pyrazoline N1-Position

Methanesulfonylation is achieved using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine base (0°C → RT, 12 hours). Silica gel additives improve yields to 82% by absorbing HCl byproducts. DFT calculations reveal that the methylsulfonyl group increases pyrazoline ring planarity by 12°, enhancing conjugation with the quinoxaline system.

Convergent Assembly Strategies

Suzuki Coupling of Preformed Modules

Coupling 6-bromoquinoxaline with 5-(1-methylsulfonyl-3-o-tolyl-4,5-dihydro-1H-pyrazol-5-yl)boronic acid pinacol ester under Pd(PPh3)4 catalysis (K2CO3, DME/H2O, 80°C) achieves 68% yield. Microwave irradiation at 120°C reduces reaction time from 48 to 8 hours while maintaining 63% yield.

Tandem Cyclization-Functionalization

A sequential one-pot protocol combines quinoxaline formation, pyrazoline cyclization, and sulfonation:

- Condense 5-bromo-o-phenylenediamine with diethyl oxalate (EtO2CCO2Et) using AlCuMoVP catalyst

- Perform in situ Suzuki coupling with 3-o-tolyl-4,5-dihydro-1H-pyrazol-5-ylboronate

- Sulfonate with MsCl/TEA in dichloromethane

This approach reduces purification steps and improves overall yield from 41% (stepwise) to 57%.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclization Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate pyrazoline formation but promote quinoxaline decomposition above 80°C. Mixed toluene/DMF (4:1 v/v) balances reaction rate and stability, enabling 89% conversion at 70°C.

Acid Additives for Regiocontrol

Brensted acids (p-TsOH, 10 mol%) direct electrophilic substitution to the o-tolyl group's para position, while Lewis acids (ZnCl2) favor meta-functionalization. Neutral conditions yield 3:1 ortho:meta selectivity for the target molecule.

Table 2: Impact of Catalytic Systems on Overall Yield

| Step | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Quinoxaline formation | AlCuMoVP | 92 | >99 |

| Pyrazoline cyclization | HCl (EtOH) | 89 | 85 |

| Sulfonation | SiO2/TEA | 82 | 93 |

| Coupling | Pd(PPh3)4 | 68 | 78 |

化学反応の分析

Types of Reactions

6-(1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

Substitution: The o-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution typically involves reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the quinoxaline core produces dihydroquinoxaline derivatives .

科学的研究の応用

6-(1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用機序

The mechanism of action of 6-(1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

類似化合物との比較

Structural Modifications and Molecular Properties

The table below compares structural features, molecular weights, and substituents of the target compound with analogs from the evidence:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects: The o-tolyl group in the target compound increases steric hindrance and lipophilicity compared to the 4-fluorophenyl group in , which may alter pharmacokinetics. Methylsulfonyl groups universally improve stability and electron-withdrawing properties across all analogs .

Physical and Electronic Properties

- Density and Boiling Points: The quinoline derivative has a predicted density of 1.47 g/cm³ and boiling point of 580.7°C, indicating that bulkier substituents (e.g., o-tolyl) in the target compound may further increase density.

生物活性

6-(1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a quinoxaline core with a pyrazole moiety, featuring a methylsulfonyl and o-tolyl substitution pattern. Its unique structure suggests potential applications in drug development, especially as an anticancer agent.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves multi-step organic reactions, beginning with the quinoxaline core and introducing the pyrazole ring through condensation and cyclization reactions. The methylsulfonyl and o-tolyl groups are added via sulfonation and Friedel-Crafts alkylation respectively.

Anticancer Properties

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant anticancer activity. The mechanism of action primarily involves DNA intercalation and inhibition of topoisomerase II enzymes, which are essential for DNA replication and repair. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines .

The compound's biological activity is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, blocking their activity.

- Signal Transduction Pathways : It can affect pathways that regulate cell growth and apoptosis.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | Structure | p-tolyl substitution affects sterics and electronics |

| 6-(1-(methylsulfonyl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | Structure | m-tolyl substitution provides different reactivity |

The o-tolyl group in this compound confers distinct steric and electronic properties compared to its p-tolyl and m-tolyl analogs.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antitumor Activity : A study demonstrated that compounds similar to this compound showed effective inhibition against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated potent cytotoxicity at low concentrations .

- Antimicrobial Properties : Other derivatives have shown promising results against bacterial strains, indicating potential for broader therapeutic applications beyond oncology .

Q & A

Q. What are the most effective synthetic routes for 6-(1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between substituted pyrazoles and quinoxaline precursors. A common approach (Figure 1) starts with:

Pyrazole ring formation : Cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones under microwave irradiation (enhances yield and reduces time) .

Quinoxaline coupling : Condensation of o-phenylenediamine with benzyl derivatives (e.g., 1,2-diketones) in polar solvents like DMSO or ethanol, catalyzed by triethylamine .

Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions.

Q. Optimization Tips :

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?

Methodological Answer: A multi-technique approach is critical:

Nuclear Magnetic Resonance (NMR) :

- H NMR identifies protons on the pyrazole, quinoxaline, and o-tolyl groups. Coupling constants (e.g., ) confirm diastereotopic protons in the dihydro-pyrazole ring .

- C NMR resolves carbonyl and sulfonyl carbon signals (e.g., methylsulfonyl at ~40 ppm) .

X-ray Crystallography :

- Determines absolute configuration and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in the crystal lattice) .

High-Resolution Mass Spectrometry (HRMS) :

- Validates molecular formula (e.g., [M+H] peak matching theoretical mass within 5 ppm error) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced anti-HIV activity?

Methodological Answer: Structure-based drug design leverages:

Molecular Docking :

- Dock the compound into HIV reverse transcriptase (RT) to identify key binding residues (e.g., Lys101, Tyr188). Adjust substituents to enhance π-π stacking or hydrogen bonding .

3D-QSAR Modeling :

- Correlate substituent electronic properties (e.g., Hammett σ values) with RT inhibitory activity (). Use CoMFA/CoMSIA to predict activity of novel analogs .

Pharmacophore Modeling :

- Define essential features (e.g., sulfonyl group as a hydrogen bond acceptor) using software like Schrödinger’s Phase. Validate with in vitro assays .

Case Study : Derivatives with bulkier o-tolyl substituents showed 2.5-fold higher RT inhibition due to improved hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data between in vitro and cellular models?

Methodological Answer: Discrepancies often arise from cellular uptake or metabolic stability . To address:

Permeability Assays :

- Use Caco-2 or PAMPA models to measure compound transport. Modify logP (e.g., <5) to enhance membrane permeability .

Metabolite Identification :

- Perform LC-MS/MS to detect phase I/II metabolites. Introduce steric hindrance (e.g., methyl groups) to block metabolic hotspots .

Prodrug Design :

- Mask polar groups (e.g., sulfonyl) with ester linkages, which are cleaved intracellularly .

Example : A prodrug variant of a quinoxaline analog showed 90% cellular viability reduction in MT2 cells vs. 40% for the parent compound .

Q. How can structural modifications improve selectivity against cancer vs. normal cells?

Methodological Answer: Target topoisomerase II or c-MYC pathways using:

Hybridization :

- Fuse quinoxaline with coumarin or triazole moieties to exploit dual mechanisms (e.g., DNA intercalation and kinase inhibition) .

Substituent Tuning :

- Replace o-tolyl with electron-withdrawing groups (e.g., -CF) to enhance DNA binding.

Cellular Assays :

- Screen in MCF-7 (breast cancer) vs. HEK293 (normal) cells. Compounds with >10-fold selectivity are prioritized .

Data Highlight : Coumarin-quinoxaline hybrids induced G2/M arrest in MCF-7 cells at 5 μM, while normal cells remained unaffected at 50 μM .

Q. What analytical methods validate the compound’s stability under physiological conditions?

Methodological Answer:

Forced Degradation Studies :

- Expose to pH 1–13, heat (40–60°C), and UV light. Monitor degradation via HPLC (e.g., <5% degradation after 24 hours at pH 7.4) .

Circular Dichroism (CD) :

- Track conformational changes in simulated gastric fluid. Stable compounds retain CD spectral features after 12 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。